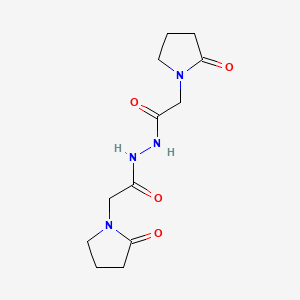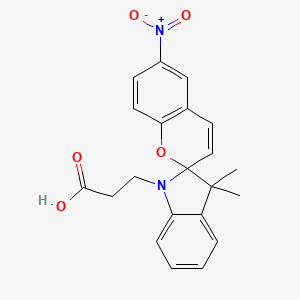
1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline- 2,2'-2H-benzopyran)
Overview
Description
1-(Beta-carboxyethyl)-3,3-dimethyl-6’-nitrospiro(indoline-2,2’-2H-benzopyran) is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro linkage between two rings. The presence of a nitro group and a carboxyethyl group in its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Beta-carboxyethyl)-3,3-dimethyl-6’-nitrospiro(indoline-2,2’-2H-benzopyran) typically involves a multi-step process. One common method includes the condensation reaction between an aldehyde group in spiro(indoline-2,2’-2H-benzopyran) and an ethylene diamine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems helps in maintaining the consistency and purity of the product. The process may also include purification steps such as recrystallization and chromatography to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-(Beta-carboxyethyl)-3,3-dimethyl-6’-nitrospiro(indoline-2,2’-2H-benzopyran) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The carboxyethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives, while substitution reactions can yield various substituted spiro compounds.
Scientific Research Applications
1-(Beta-carboxyethyl)-3,3-dimethyl-6’-nitrospiro(indoline-2,2’-2H-benzopyran) has several scientific research applications:
Chemistry: It is used in the study of spiro compounds and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying molecular recognition and binding interactions.
Industry: Used in the development of photochromic materials and optical information storage technologies.
Mechanism of Action
The mechanism of action of 1-(Beta-carboxyethyl)-3,3-dimethyl-6’-nitrospiro(indoline-2,2’-2H-benzopyran) involves its interaction with specific molecular targets. The nitro group and carboxyethyl group play crucial roles in its binding affinity and reactivity. The compound can undergo structural isomerization, which is essential for its photochromic properties and molecular recognition capabilities .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-2,2’-2H-benzopyran]: A similar compound without the nitro and carboxyethyl groups.
Spiro[indoline-2,2’-2H-benzopyran-6’-nitro]: A compound with a nitro group but lacking the carboxyethyl group.
Uniqueness
1-(Beta-carboxyethyl)-3,3-dimethyl-6’-nitrospiro(indoline-2,2’-2H-benzopyran) is unique due to the presence of both the nitro and carboxyethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various scientific studies.
Properties
IUPAC Name |
3-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-20(2)16-5-3-4-6-17(16)22(12-10-19(24)25)21(20)11-9-14-13-15(23(26)27)7-8-18(14)28-21/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCGTEBQHSVRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971153 | |
| Record name | 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55779-26-5 | |
| Record name | 1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline- 2,2'-2H-benzopyran) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the photochromic behavior of 1-(beta-Carboxyethyl)-3,3-dimethyl-6′-nitrospiro(indoline-2,2′-2H-benzopyran) observed in this study?
A1: The research demonstrates that 1-(beta-Carboxyethyl)-3,3-dimethyl-6′-nitrospiro(indoline-2,2′-2H-benzopyran) exhibits both normal and reverse photochromism in a water-dioxane solvent system []. This means that the compound can switch between two different colored forms upon exposure to specific wavelengths of light, with the dominant form depending on the water content in the solvent. This dual photochromic behavior makes the compound particularly interesting for potential applications in areas like photochromic lenses or molecular switches.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



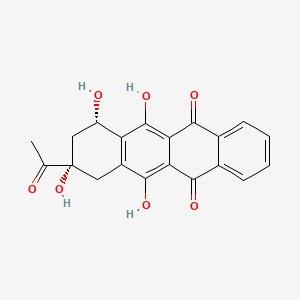
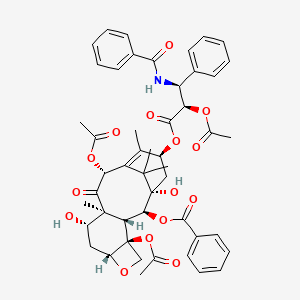
![tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1213292.png)
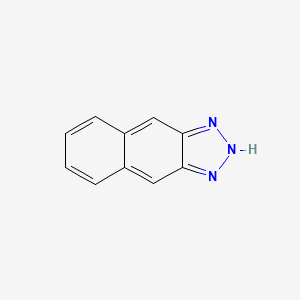
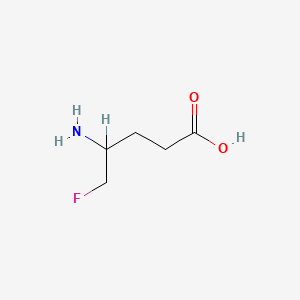
![(9S,12S,15S)-9-Amino-12-(2-amino-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1213298.png)
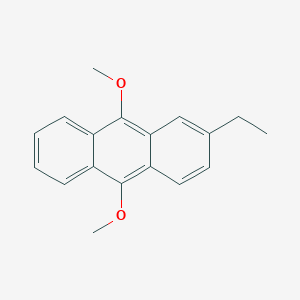


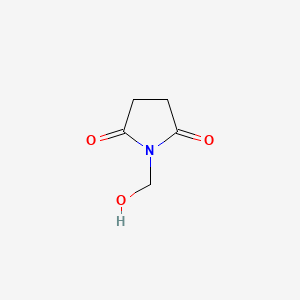
![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)
